Ethynyl Estradiol-13C2D4 is synthesized in laboratories for use in various scientific studies. Its isotopic labeling allows for enhanced tracking and analysis during metabolic studies, making it valuable for pharmacokinetic studies and hormone receptor research.
Ethynyl Estradiol-13C2D4 falls under the category of synthetic estrogens. It is classified as a steroid hormone due to its structural characteristics, which are derived from the steroid backbone of estradiol.
The synthesis of Ethynyl Estradiol-13C2D4 involves several steps that typically include the preparation of starting materials, followed by chemical reactions to introduce the ethynyl group and isotopic labeling.
The process typically involves:
Ethynyl Estradiol-13C2D4 retains the core structure of estradiol with modifications:
The molecular formula for Ethynyl Estradiol-13C2D4 can be represented as with specific isotopic notations indicating the presence of carbon-13 and deuterium. Mass spectrometry can be employed to confirm its identity through characteristic fragmentation patterns.
Ethynyl Estradiol-13C2D4 participates in various chemical reactions typical for steroid derivatives:
The reactions often involve:
Ethynyl Estradiol-13C2D4 exerts its biological effects primarily through interaction with estrogen receptors (ERs). Upon binding:
Studies indicate that Ethynyl Estradiol derivatives exhibit high binding affinity for estrogen receptors, which is critical for their effectiveness as hormonal therapies .
Analytical techniques such as high-performance liquid chromatography (HPLC) can be used to assess purity and stability over time .
Ethynyl Estradiol-13C2D4 has several applications in scientific research:
The synthesis of Ethynyl Estradiol-13C₂D₄ requires precise isotopic incorporation at the 17α-ethynyl position, where dual carbon-13 atoms and four deuterium atoms are introduced. Modern approaches utilize retrosynthetic analysis to incorporate ¹³C-labeled sodium cyanide or acetylene precursors at the steroidal C17 position, followed by stereoselective reduction with deuterated hydride reagents (e.g., NaBD₄). This strategy ensures isotopic enrichment >99% while preserving the estrogenic backbone integrity. The 13C₂D₄ label serves as a critical mass spectrometry tracer, enabling discrimination from endogenous estrogens (δ¹³C ≈ -16‰ to -26‰ versus synthetic δ¹³C ≈ -30‰) in metabolic studies [7] [9]. Key challenges include preventing isotopic dilution during ring D functionalization and minimizing epimerization at C17.
Deuterium incorporation employs heterogeneous palladium/charcoal catalysts under D₂ gas pressure (5–10 atm) to facilitate H/D exchange at the alkyne-adjacent methylene groups. Recent innovations utilize iridium N-heterocyclic carbene complexes to achieve regioselective deuteration (≥95% D-incorporation) without cleaving the 17α-ethynyl bond [9]. Continuous-flow microreactors enhance deuteration efficiency by improving gas-liquid mass transfer, reducing reaction times from 48h to 6h [9].
Table 1: Isotopic Incorporation Methods for Ethynyl Estradiol-13C₂D₄
Position | Isotope | Reagent | Catalyst | Efficiency |
---|---|---|---|---|
17α-Ethynyl | ¹³C₂ | ¹³C₂-Sodium Acetylide | Cu(I)/THPTA | >99% |
C18/C19 | D₄ | D₂ Gas | Pd/C or Ir-NHC | 95–98% |
Aromatic | None | – | – | – |
The 17α-ethynyl group enables bioorthogonal conjugation via CuAAC click chemistry. Tris(hydroxypropyltriazolyl)methylamine (THPTA)-stabilized Cu(I) catalysts accelerate triazole formation (k > 10⁷ M⁻¹s⁻¹) while minimizing oxidative alkyne homocoupling [2] [5]. This technique anchors Ethynyl Estradiol-13C₂D₄ to azide-functionalized resins for immobilized enzyme assays or solid-phase extraction probes. Critical optimizations include:
Deuterium kinetic isotope effects (kH/kD ≈ 2–7) alter retention times in reversed-phase HPLC, necessitating specialized methods:
Table 2: Purification Performance of Ethynyl Estradiol-13C₂D₄ vs. Native Compound
Parameter | Ethynyl Estradiol | Ethynyl Estradiol-13C₂D₄ | Analytical Method |
---|---|---|---|
Retention Time (min) | 8.2 | 7.9 | UPLC-MS/MS |
Matrix Effect (%) | 104 ± 6 | 114 ± 4 | ESI-QqQ |
Recovery (%) | 89 ± 3 | 68 ± 5 | SPE-UPLC |
LOD (pg/mL) | 10 | 1 | HRMS/AMS |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7